molecular formula C18H15BrN8 B10934216 2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10934216
M. Wt: 423.3 g/mol
InChI Key: OKERXUSXLRZMPS-UHFFFAOYSA-N
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Description

2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the triazole and pyrimidine rings. The reaction conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper .

Industrial Production Methods

This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkyl groups. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For example, it can inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of pyrazole, triazole, and pyrimidine rings. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H15BrN8

Molecular Weight

423.3 g/mol

IUPAC Name

4-[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H15BrN8/c1-10-15(19)11(2)26(24-10)8-12-3-5-13(6-4-12)16-22-18-14-7-21-23-17(14)20-9-27(18)25-16/h3-7,9H,8H2,1-2H3,(H,21,23)

InChI Key

OKERXUSXLRZMPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C=NN5)C)Br

Origin of Product

United States

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